3-Methoxybenzylmagnesium chloride
Overview
Description
3-Methoxybenzylmagnesium chloride is a Grignard reagent with a linear formula of H3COC6H4CH2MgCl . It is typically found as a 0.25M solution in tetrahydrofuran (THF) .
Molecular Structure Analysis
The molecular formula of this compound is C8H9ClMgO . The InChI Key is ZPCUEMLXJGELGI-UHFFFAOYSA-M . The SMILES string representation is COC1=CC=CC(C[Mg]Cl)=C1 .Physical and Chemical Properties Analysis
This compound is a clear yellow to grey to brown solution . It has a density of 0.904 g/mL at 25 °C . The boiling point is 65 °C . It reacts with water .Scientific Research Applications
Synthesis of Complex Organic Compounds
3-Methoxybenzylmagnesium chloride is extensively used in the synthesis of complex organic compounds. For instance, it has been employed in the Grignard reaction to synthesize specific chiral compounds. A notable example is the creation of a compound with two new chiral centers, achieved by reacting 4-methoxybenzylmagnesium chloride with 3,5-dimethoxybenzaldehyde, resulting in a molecule with distinct hydroxyl groups and an intramolecular hydrogen bond (Q. Yin & Wenqin Zhang, 2002).
Role in Heterocyclic Compound Synthesis
The chemical plays a critical role in the synthesis of heterocyclic compounds. In one study, it was used to create a specific derivative, which was then debenzylated to yield an 8-hydroxy derivative, an important step in the synthesis process of heterocyclic isoquinoline compounds (A. Brossi & S. Teitel, 1966).
Application in Pharmaceutical Synthesis
In pharmaceutical chemistry, this compound is utilized for synthesizing various compounds. For instance, it was used in a Grignard reaction for synthesizing a phthalazine derivative, which is a precursor in creating several types of benzylocta-hydrophthalazine derivatives (T. Kametani et al., 1971).
In Organometallic Chemistry
The compound finds applications in organometallic chemistry, particularly in the preparation of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes. It has been used in the synthesis of ester-functionalized benzimidazolium salts, demonstrating its versatility in complex chemical syntheses (Deniz Demir Atli, 2020).
In Steroid Synthesis
It's also pivotal in steroid chemistry, as seen in the total synthesis of certain methyl-19-norsteroids. The compound is used for conjugate alkylation in steroid synthesis, showcasing its role in creating structurally complex molecules (J. Bull & K. Bischofberger, 1983).
Educational Applications
Interestingly, this compound is also used in educational settings to teach modern methods of preparing Grignard reagents, demonstrating its value in both industrial and academic environments (B. Snider, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
As a grignard reagent, it is known to be highly reactive and can interact with a variety of molecular targets, particularly those containing polar bonds .
Mode of Action
3-Methoxybenzylmagnesium chloride, like other Grignard reagents, is known for its strong nucleophilic character. It can participate in nucleophilic addition reactions, where it donates electrons to electrophilic carbon atoms, such as those found in carbonyl groups . This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis reactions .
Biochemical Pathways
Given its reactivity, it is likely involved in various synthetic pathways in organic chemistry, particularly in the formation of complex organic molecules .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific reaction conditions and the other reactants present. In general, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Properties
IUPAC Name |
magnesium;1-methanidyl-3-methoxybenzene;chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O.ClH.Mg/c1-7-4-3-5-8(6-7)9-2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRZJHINSOKNDI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)[CH2-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClMgO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460455 | |
Record name | Magnesium chloride (3-methoxyphenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26905-40-8 | |
Record name | Magnesium chloride (3-methoxyphenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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